molecular formula C7H5BrCl2 B1338612 1-(Bromomethyl)-3,5-dichlorobenzene CAS No. 7778-01-0

1-(Bromomethyl)-3,5-dichlorobenzene

Cat. No.: B1338612
CAS No.: 7778-01-0
M. Wt: 239.92 g/mol
InChI Key: CTJIGYSODYOMGI-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,5-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-dichlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-dichlorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction typically occurs at room temperature, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,5-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of 3,5-dichlorobenzyl alcohol.

    Oxidation: Formation of 3,5-dichlorobenzoic acid or 3,5-dichlorobenzaldehyde.

    Reduction: Formation of 3,5-dichlorotoluene.

Scientific Research Applications

1-(Bromomethyl)-3,5-dichlorobenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(Chloromethyl)-3,5-dichlorobenzene
  • 1-(Bromomethyl)-2,4-dichlorobenzene
  • 1-(Bromomethyl)-3,4-dichlorobenzene

Uniqueness: 1-(Bromomethyl)-3,5-dichlorobenzene is unique due to the specific positioning of the bromomethyl and dichloro groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-(bromomethyl)-3,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJIGYSODYOMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503378
Record name 1-(Bromomethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7778-01-0
Record name 1-(Bromomethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3,5-dichlorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of triphenylphosphine (8.1 g) in diethyl ether (100 cm3) was added to a stirred solution of 3,5-dichlorobenzyl alcohol (5 g) and 1,2-dibromotetrachloroethane (9.9 g) in diethyl ether whilst maintaining the reaction temperature below 5° C. When the addition was complete the reaction mixture was allowed to warm to the ambient temperature (ca. 25° C.), and the mixture stirred for a further 2 hours. The precipitated solid was removed by filtration, and the filtrate concentrated by evaporation of the solvent to give 3,5-dichlorobenzyl bromide (6.8 g).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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